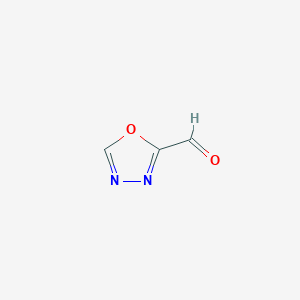

1,3,4-Oxadiazole-2-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3,4-oxadiazole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2N2O2/c6-1-3-5-4-2-7-3/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRHGBKDABZXVDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=C(O1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90652850 | |

| Record name | 1,3,4-Oxadiazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885270-60-0 | |

| Record name | 1,3,4-Oxadiazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,3,4-Oxadiazole-2-carbaldehyde: Structural Chemistry, Synthesis, and Pharmacological Applications

Executive Summary

The 1,3,4-oxadiazole scaffold is a privileged structure in modern medicinal chemistry, renowned for its profound ability to act as a bioisostere for amides and esters while dramatically improving the metabolic stability and pharmacokinetic profiles of drug candidates. Within this chemical family, 1,3,4-oxadiazole-2-carbaldehyde and its derivatives represent a highly specialized, reactive class of building blocks. The integration of a carbaldehyde (formyl) group at the C2 position creates an exceptionally electrophilic center, primed for the rapid generation of Schiff bases, hydrazones, and complex hybridized pharmacophores.

This whitepaper provides an in-depth technical analysis of the physicochemical properties, mechanistically driven synthetic workflows, and pharmacological applications of 1,3,4-oxadiazole-2-carbaldehyde, designed for researchers and drug development professionals.

Structural Chemistry & Physicochemical Profiling

The core of 1,3,4-oxadiazole is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. The ring is highly electron-deficient due to the electronegativity of the heteroatoms, which pull electron density away from the carbon atoms at the 2- and 5-positions.

When a carbaldehyde group is attached at the C2 position, the electron-withdrawing nature of the oxadiazole ring exacerbates the electrophilicity of the exocyclic carbonyl carbon. This structural dynamic dictates its reactivity: it is highly susceptible to nucleophilic attack by primary amines, making it an ideal precursor for combinatorial library synthesis in drug discovery.

Quantitative Data: Physicochemical Properties

The following table summarizes the foundational physicochemical parameters of the base 1,3,4-oxadiazole-2-carbaldehyde and its widely utilized 5-methyl derivative, critical for calculating stoichiometric ratios and predicting lipophilicity (LogP) in early-stage drug design,1[1].

| Property | 1,3,4-Oxadiazole-2-carbaldehyde | 5-Methyl-1,3,4-oxadiazole-2-carbaldehyde |

| CAS Number | 885270-60-0 | 164024-09-3 |

| Molecular Formula | C3H2N2O2 | C4H4N2O2 |

| Molecular Weight | 98.06 g/mol | 112.09 g/mol |

| InChIKey | JRHGBKDABZXVDJ-UHFFFAOYSA-N | YRJNUIQFTSGXGK-UHFFFAOYSA-N |

| Physical State | Solid (Typical) | Oil |

| H-Bond Acceptors | 4 | 4 |

| Commercial Purity | ≥95% | ≥95% |

Synthetic Methodologies & Workflows

Direct formylation of the 1,3,4-oxadiazole ring is often hampered by the ring's low nucleophilicity. Therefore, the most robust and scalable causality-driven approach involves the construction of a 2-hydroxymethyl-1,3,4-oxadiazole intermediate, followed by selective oxidation to the carbaldehyde. The cyclization of diacylhydrazines remains the gold standard for constructing the core2[2]. Recent advancements also leverage 1,1′-carbonyldiimidazole (CDI) for metal-free, one-pot cyclizations3[3].

Synthetic workflow for 1,3,4-oxadiazole-2-carbaldehyde derivatives.

Step-by-Step Self-Validating Protocol: Synthesis of 5-Substituted-1,3,4-Oxadiazole-2-carbaldehyde

Phase 1: Cyclodehydration to the Hydroxymethyl Intermediate

-

Reagent Preparation: Dissolve the appropriate aryl/alkyl hydrazide (1.0 eq) and glycolic acid (1.1 eq) in anhydrous dichloromethane (DCM).

-

Activation: Add CDI (1.2 eq) portion-wise at 0°C. Causality: CDI activates the carboxylic acid by forming a highly reactive imidazolide intermediate, facilitating nucleophilic attack by the hydrazide without generating corrosive HCl (as would occur with acyl chlorides).

-

Cyclization: Isolate the diacylhydrazine, then reflux in Phosphorus Oxychloride (POCl₃) (5.0 eq) for 4-6 hours. Causality: POCl₃ acts as both a solvent and a powerful dehydrating agent. It phosphorylates the enolized oxygen of the diacylhydrazine, converting it into an exceptional leaving group, thereby driving the thermodynamically favorable ring closure to form the aromatic oxadiazole.

-

Validation Checkpoint 1: Quench over ice, extract with ethyl acetate, and monitor via TLC (UV active). The intermediate should show a broad -OH stretch (~3300 cm⁻¹) in FTIR.

Phase 2: Selective Oxidation to Carbaldehyde

-

Oxidation: Dissolve the 2-hydroxymethyl-1,3,4-oxadiazole intermediate in anhydrous chloroform. Add activated Manganese Dioxide (MnO₂) (10.0 eq). Causality: Activated MnO₂ is chosen for its high chemoselectivity; it efficiently oxidizes allylic, benzylic, and heterocyclic alcohols to aldehydes while strictly preventing over-oxidation to the carboxylic acid.

-

Reaction Monitoring: Stir at room temperature for 12 hours.

-

Workup: Filter the suspension through a Celite pad to safely remove the heavy metal waste (MnO₂). Concentrate the filtrate under reduced pressure.

-

Validation Checkpoint 2 (Self-Validating System):

-

FTIR: Confirm the complete disappearance of the -OH stretch (~3300 cm⁻¹) and the emergence of a sharp, intense carbonyl (C=O) stretch at ~1700-1720 cm⁻¹.

-

¹H NMR (CDCl₃): Verify the structure by the appearance of a distinct, highly deshielded aldehydic proton singlet in the range of 9.5 – 10.5 ppm.

-

Pharmacological Applications & Mechanism of Action

The 1,3,4-oxadiazole scaffold is a privileged motif in oncology and infectious disease drug design. By utilizing 1,3,4-oxadiazole-2-carbaldehyde as a starting material, medicinal chemists can synthesize complex conjugates that selectively interact with nucleic acids, globular proteins, and critical enzymes4[4].

Targeted Enzyme Inhibition in Oncology

Derivatives synthesized from the carbaldehyde precursor have shown profound efficacy as inhibitors of Histone Deacetylases (HDACs) and Thymidylate Synthase. The oxadiazole ring acts as a surface recognition cap or a zinc-binding group bioisostere in the active site of HDAC enzymes, leading to the hyperacetylation of histones. This epigenetic modulation reactivates silenced tumor suppressor genes (such as p21), ultimately triggering cell cycle arrest and apoptosis in malignant cells5[5].

Mechanism of action for 1,3,4-oxadiazole derivatives in oncology.

Furthermore, the structural flexibility afforded by the carbaldehyde group allows for the synthesis of thioether-oxadiazole conjugates, which have demonstrated potent inhibitory activity against thymidylate synthase, outperforming standard drugs like 5-fluorouracil in specific breast and stomach cancer cell lines[5].

Analytical Characterization Standards

To ensure the scientific integrity of the synthesized 1,3,4-oxadiazole-2-carbaldehyde derivatives, a rigorous, multi-modal characterization protocol must be adhered to:

-

High-Performance Liquid Chromatography (HPLC): Utilized to verify that the final compound meets the ≥95% purity threshold required for biological assays. A standard C18 reverse-phase column with a water/acetonitrile gradient is recommended.

-

Mass Spectrometry (ESI-MS): High-resolution mass spectrometry (HRMS) is critical to confirm the exact molecular weight. The presence of the molecular ion peak

must align with the calculated exact mass of the specific derivative. -

Nuclear Magnetic Resonance (NMR):

-

¹³C NMR: The highly deshielded carbonyl carbon of the carbaldehyde group must appear distinctly at ~180-185 ppm, while the oxadiazole ring carbons typically resonate between 155-165 ppm.

-

By strictly adhering to these self-validating analytical checkpoints, researchers can guarantee the structural fidelity of the 1,3,4-oxadiazole-2-carbaldehyde building blocks before advancing to high-throughput screening or in vivo studies.

References

1.4 - Open Medicinal Chemistry Journal 2. - Research & Reviews: Journal of Chemistry 3.5 - PMC / NIH 4.2 - PMC / NIH 5.3 - The Journal of Organic Chemistry (ACS Publications) 6. - Sigma-Aldrich 7.1 - Sigma-Aldrich

Sources

- 1. 5-methyl-1,3,4-oxadiazole-2-carbaldehyde | 164024-09-3 [sigmaaldrich.com]

- 2. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 5. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

1,3,4-Oxadiazole-2-carbaldehyde spectroscopic data analysis (¹H NMR, ¹³C NMR, IR, MS)

Topic: 1,3,4-Oxadiazole-2-carbaldehyde Spectroscopic Data Analysis Content Type: Technical Whitepaper / Spectroscopic Guide Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists

Executive Summary & Structural Context

The 1,3,4-oxadiazole-2-carbaldehyde scaffold represents a critical high-reactivity intermediate in medicinal chemistry. Often utilized as a bioisostere for esters or amides, the oxadiazole ring confers improved metabolic stability and lipophilicity. However, the introduction of the C2-formyl group (-CHO) creates a unique "push-pull" electronic system that significantly alters spectroscopic signatures compared to the parent heterocycle.

This guide provides a rigorous analysis of the spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for this moiety. We focus on the 5-substituted-1,3,4-oxadiazole-2-carbaldehyde class, as the unsubstituted parent (5-H) is synthetically elusive and prone to rapid decomposition.

Synthesis & Sample Purity Considerations

Context for the Analyst: Spectroscopic anomalies often stem from synthetic byproducts. The aldehyde is typically generated via the oxidation of (1,3,4-oxadiazol-2-yl)methanol or the reduction of the corresponding ester.

-

Common Impurity: Unreacted alcohol (broad -OH stretch ~3400 cm⁻¹) or over-oxidized carboxylic acid (broad -COOH stretch ~2500–3300 cm⁻¹).

-

Stability Warning: The C2-aldehyde is highly electrophilic. In protic solvents (MeOH/H₂O), it may exist in equilibrium with the hemiacetal or hydrate (gem-diol), complicating NMR interpretation. DMSO-d₆ or CDCl₃ are the mandatory solvents for characterization.

Spectroscopic Data Analysis[1][2][3][4][5][6][7][8][9]

A. Infrared Spectroscopy (FT-IR)

The IR spectrum provides the most immediate confirmation of the aldehyde functionality intact on the heterocyclic ring.

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Mechanistic Origin |

| Aldehyde C=O | 1695 – 1715 | Strong | Carbonyl stretching. Shifted to higher wavenumbers (vs. benzaldehyde) due to the electron-withdrawing nature of the oxadiazole ring. |

| Aldehyde C-H | 2850 & 2750 | Medium | Fermi Resonance : The fundamental C-H stretch couples with the first overtone of the C-H bending vibration, splitting into a distinctive doublet ("W" shape). |

| C=N (Ring) | 1610 – 1640 | Med/Strong | Stretching vibration of the imine-like bond in the oxadiazole ring. |

| C-O-C (Ring) | 1050 – 1250 | Strong | Asymmetric ether stretch within the heterocycle. |

B. ¹H NMR Spectroscopy

The proton environment is heavily influenced by the ring's ring current and the anisotropy of the carbonyl group.

-

The Aldehyde Proton (-CHO):

-

Shift: δ 9.80 – 10.20 ppm (Singlet).

-

Diagnostic: This peak is distinctively downfield.[1] If the signal appears as a doublet or is absent, suspect hydration (gem-diol formation ~6.0 ppm) or oxidation.

-

-

The Ring Proton (if 5-H unsubstituted):

-

Shift: δ 8.80 – 9.20 ppm .

-

Comparison: The parent 1,3,4-oxadiazole C2-H resonates at 8.73 ppm [1].[1] The electron-withdrawing carbonyl group at C2 desheilds the C5 proton further.

-

-

5-Aryl Substituents:

-

Aromatic protons typically appear at δ 7.50 – 8.20 ppm . The ortho protons of a 5-phenyl group will be deshielded (downfield) due to the coplanarity with the oxadiazole ring.

-

C. ¹³C NMR Spectroscopy

Carbon-13 analysis confirms the oxidation state of the C2 substituent.

| Carbon Environment | Chemical Shift (δ ppm) | Assignment Logic |

| Aldehyde (C=O) | 178.0 – 185.0 | Distinctive carbonyl signal. Significantly downfield from esters (~165 ppm). |

| Oxadiazole C2 | 162.0 – 166.0 | Quaternary carbon attached to the aldehyde. |

| Oxadiazole C5 | 164.0 – 168.0 | Quaternary carbon attached to the substituent (R). |

| Aryl/Alkyl R | 120.0 – 140.0 | Typical aromatic or aliphatic region. |

D. Mass Spectrometry (MS)

The fragmentation pattern of 1,3,4-oxadiazoles is characteristic and proceeds via retro-electrocyclic ring opening.

-

Molecular Ion: [M]⁺ or [M+H]⁺ is usually prominent.[2]

-

Base Peak Logic:

-

Loss of CO (M-28): The aldehyde group is labile. [R-Oxadiazole-CHO]⁺

[R-Oxadiazole-H]⁺ + CO. -

Ring Cleavage (Retro-1,3-dipolar cycloaddition): The oxadiazole ring cleaves to release a nitrile (R-CN) and a nitrilimine or isocyanate fragment.

-

McLafferty Rearrangement: Not typically observed unless long alkyl chains are present at C5.

-

Visualizing the Fragmentation Pathway

The following diagram illustrates the primary fragmentation mechanism expected in Electron Impact (EI) or ESI-MS/MS for a 5-substituted-1,3,4-oxadiazole-2-carbaldehyde.

Caption: Primary mass spectrometric fragmentation pathway showing the characteristic loss of carbon monoxide followed by heterocyclic ring fission.

Experimental Protocol: NMR Sample Preparation

To ensure high-fidelity data and prevent hemiacetal formation, follow this strict protocol.

-

Solvent Selection: Use DMSO-d₆ (99.9% D) stored over molecular sieves. Avoid CDCl₃ if the sample has been stored in humid conditions, as acidic impurities in chloroform can catalyze hydrate formation.

-

Concentration: Dissolve 5–8 mg of the aldehyde in 0.6 mL of solvent.

-

Tube Quality: Use high-throughput NMR tubes (Wilmad 5mm or equivalent) free of paramagnetic dust.

-

Acquisition:

-

Run ¹H NMR with a standard 30° pulse angle.

-

Set relaxation delay (d1) to 2.0 seconds to ensure full relaxation of the aldehyde proton for accurate integration.

-

Temperature: 298 K (25°C).

-

References

-

ChemicalBook. (2022). 1,3,4-Oxadiazole: Physical Properties and Spectral Data.

-

Chandrakantha, B., et al. (2010). Synthesis and nonlinear optical characterization of new 1,3,4-oxadiazoles. Indian Academy of Sciences.

-

Bansal, S., & Kumar, V. (2023). Synthesis and Characterization of 5-substituted-1,3,4-oxadiazole-2-thione. Research Journal of Pharmacy and Technology.

-

BenchChem. (2025).[2] Application Notes and Protocols for the Analytical Characterization of 1,3,4-Oxadiazole Derivatives.

-

Nour, A. A. (2016).[3] Synthesis, characterization and study some of physical properties of novel 1,3,4-oxadiazole derivatives. Semantic Scholar.

Sources

The 1,3,4-Oxadiazole Scaffold: A Privileged Structure in Modern Pharmacotherapy

Topic: Biological activities of the 1,3,4-oxadiazole scaffold Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Specialists

Executive Summary

The 1,3,4-oxadiazole ring is a five-membered heterocyclic motif that has ascended to the status of a "privileged scaffold" in medicinal chemistry.[1] Characterized by its electron-deficient nature and high thermal/metabolic stability, it serves as an exceptional bioisostere for carboxylic acids, esters, and carboxamides. This substitution often improves lipophilicity and metabolic half-life without compromising binding affinity.

This technical guide dissects the biological utility of the 1,3,4-oxadiazole core, moving beyond surface-level observations to explore the mechanistic causality of its anticancer and antimicrobial activities. We analyze its role in inhibiting specific molecular targets—including EGFR kinases and bacterial DNA gyrase —and provide validated protocols for its synthesis and evaluation.

Chemical Architecture & Electronic Profile

The 1,3,4-oxadiazole ring contains two nitrogen atoms (positions 3 and 4) and one oxygen atom (position 1).

-

Electronic Character: It is an electron-poor aromatic system. The inductive effect of the oxygen and the electronegativity of the nitrogen atoms create a dipole that facilitates non-covalent interactions (hydrogen bonding,

stacking) with receptor pockets. -

Bioisosterism: It effectively mimics the carbonyl functionality of esters and amides but with distinct physicochemical advantages:

-

Hydrogen Bonding: The N3 and N4 atoms act as hydrogen bond acceptors.

-

Metabolic Stability: The ring is resistant to rapid hydrolysis by esterases and amidases, a common liability for linear analogs.

-

Pharmacological Landscape: Mechanistic Deep Dive

Oncology: EGFR and Telomerase Inhibition

In the context of cancer therapy, 1,3,4-oxadiazole derivatives have demonstrated potent inhibition of the Epidermal Growth Factor Receptor (EGFR) , a transmembrane tyrosine kinase often overexpressed in non-small cell lung cancer (NSCLC) and glioblastoma.

Mechanism of Action:

Hybridization of the 1,3,4-oxadiazole core with chalcone moieties (e.g., Compound 8v ) has yielded inhibitors with IC

Figure 1: EGFR Signaling Blockade by 1,3,4-Oxadiazole Derivatives

Caption: Competitive inhibition of EGFR kinase activity by 1,3,4-oxadiazole derivatives, preventing downstream Ras/Raf/MEK signaling.

Antimicrobial: DNA Gyrase Interference

The emergence of multidrug-resistant (MDR) bacteria has renewed interest in 1,3,4-oxadiazoles, particularly as hybrids with fluoroquinolones.

Mechanism of Action: These derivatives target DNA Gyrase (Topoisomerase II) , an enzyme critical for bacterial DNA replication.[2] The 1,3,4-oxadiazole ring acts as a flat aromatic linker that intercalates or binds near the DNA-cleavage core of the enzyme.

-

Key Interaction: The oxadiazole oxygen and nitrogen atoms interact with the Ser1072 and Arg458 residues in the gyrase B subunit (GyrB), stabilizing the cleavable complex and leading to bacterial cell death.

-

Potency: Norfloxacin-oxadiazole hybrids (e.g., Compound 4a ) have shown MIC values of 0.25–1.0

g/mL against MRSA, outperforming Vancomycin in specific strains.[2]

Structure-Activity Relationship (SAR) Analysis

The biological efficacy of the scaffold is heavily dependent on substitutions at the C2 and C5 positions.

| Feature | Modification | Biological Impact |

| C2/C5 Substitution | Aryl / Heteroaryl groups | Essential. Phenyl, Pyridine, or Indole rings at these positions maximize |

| Linker Group | Thioether (-S-) vs. Alkyl | Thioether linkers (e.g., in Compound 65 ) often enhance flexibility, allowing the molecule to adopt an optimal conformation for Telomerase inhibition. |

| Electron Density | Electron-Withdrawing Groups (F, Cl, NO | Increases Potency. Halogenation on the phenyl rings attached to the oxadiazole core typically improves lipophilicity and metabolic stability, enhancing cytotoxicity. |

| Hybridization | Fusion with Quinoline/Chalcone | Synergistic Effect. Hybrids often exhibit dual-target inhibition (e.g., EGFR + Tubulin polymerization). |

Experimental Protocols

Synthesis: Iodine-Mediated Oxidative Cyclization

This protocol is chosen for its "green" chemistry credentials, avoiding harsh dehydrating agents like POCl

Objective: Synthesis of 2,5-diphenyl-1,3,4-oxadiazole.

Reagents: Benzaldehyde, Benzhydrazide, Molecular Iodine (I

Workflow:

-

Schiff Base Formation: Dissolve Benzaldehyde (1.0 mmol) and Benzhydrazide (1.0 mmol) in Ethanol (10 mL). Reflux for 2 hours. Monitor by TLC.[3]

-

Isolation: Cool to room temperature. Filter the precipitated hydrazone intermediate.

-

Cyclization: Dissolve the hydrazone (1.0 mmol) in DMSO (5 mL). Add K

CO -

Reaction: Stir at 100°C for 3–5 hours. The color will change as iodine is consumed.

-

Work-up: Pour the mixture into crushed ice containing 5% Sodium Thiosulfate (to quench excess iodine).

-

Purification: Filter the solid product, wash with water, and recrystallize from ethanol.

Figure 2: Synthetic Pathway (Iodine-Mediated)

Caption: One-pot or two-step iodine-mediated oxidative cyclization for 1,3,4-oxadiazole synthesis.

Biological Validation: MTT Cytotoxicity Assay

Objective: Determine IC

-

Seeding: Seed cells (5

10 -

Treatment: Add the test compound at varying concentrations (0.1 – 100

M) dissolved in DMSO (final DMSO < 0.1%). Include Doxorubicin as a positive control. -

Incubation: Incubate for 48 hours.

-

MTT Addition: Add 10

L of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. -

Solubilization: Discard media. Add 100

L DMSO to dissolve formazan crystals. -

Measurement: Measure absorbance at 570 nm. Calculate % cell viability and determine IC

using non-linear regression.

Marketed Drugs Containing the Scaffold

The clinical validity of the 1,3,4-oxadiazole scaffold is confirmed by its presence in FDA-approved therapeutics.[1][4]

| Drug Name | Indication | Mechanism | Role of Oxadiazole |

| Raltegravir | HIV-1 Infection | Integrase Inhibitor | Metal-binding pharmacophore (chelates Mg |

| Zibotentan | Prostate Cancer (Trials) | Endothelin Receptor Antagonist | Bioisosteric linker improving metabolic stability. |

| Furamizole | Bacterial Infection | Nitrofuran Antibiotic | Enhances antimicrobial spectrum. |

References

-

Insight into the Novel Synthesis Approaches and Biological Activity of 1,3,4 Oxadiazole: A Review. Letters in Organic Chemistry, 2025. Link

-

1,3,4-Oxadiazole-containing hybrids as potential anticancer agents: Recent developments, mechanism of action and structure-activity relationships. Journal of Molecular Structure, 2021. Link

-

Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Molecules, 2021.[2][5][6][7] Link

-

1,3,4-oxadiazole/chalcone hybrids: Design, synthesis, and inhibition of leukemia cell growth and EGFR, Src, IL-6 and STAT3 activities. Bioorganic Chemistry, 2020. Link

-

Evaluation of Antimicrobial Profile of Some Novel 1, 3, 4-Oxadiazole Derivatives Followed by Molecular Docking Against 3G7E Bacterial DNA Gyrase. Journal of Drug Delivery and Therapeutics, 2019. Link

-

An Electrosynthesis of 1,3,4‐Oxadiazoles from N‐Acyl Hydrazones. Chemistry – A European Journal, 2024. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]

- 4. A two-decade overview of oxadiazole derivatives as promising anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03702F [pubs.rsc.org]

- 5. benthamscience.com [benthamscience.com]

- 6. spast.org [spast.org]

- 7. researchgate.net [researchgate.net]

The Role of 1,3,4-Oxadiazole as a Privileged Structure in Medicinal Chemistry

Executive Summary

In the landscape of modern medicinal chemistry, the concept of a "privileged structure" refers to a molecular scaffold capable of binding to multiple, diverse receptor targets with high affinity. Among five-membered heterocycles, the 1,3,4-oxadiazole ring—comprising two adjacent nitrogen atoms and one oxygen atom—has emerged as a cornerstone of rational drug design[1]. By acting as a robust bioisostere for amides and esters, the 1,3,4-oxadiazole nucleus dramatically improves the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds, overcoming metabolic liabilities while maintaining critical target interactions[2][3].

This technical guide explores the mechanistic rationale behind 1,3,4-oxadiazole's privileged status, reviews its clinical validation, and provides a self-validating synthetic protocol for its integration into drug discovery pipelines.

Physicochemical Rationale: The Bioisosteric Advantage

The primary driver for incorporating a 1,3,4-oxadiazole ring into a pharmacophore is its exceptional utility as an amide or ester bioisostere. Traditional amide bonds are highly susceptible to enzymatic cleavage by proteases and hydrolases in vivo, leading to poor metabolic stability and short plasma half-lives[2].

Causality in Structural Design

Replacing a labile amide bond with a 1,3,4-oxadiazole ring introduces several critical physicochemical advantages:

-

Metabolic Resistance : The aromatic nature of the oxadiazole ring renders it entirely resistant to proteolytic and hydrolytic cleavage, significantly extending the biological half-life of the molecule[2].

-

Hydrogen Bonding Profile : The two pyridine-type nitrogen atoms act as excellent hydrogen-bond acceptors, accurately mimicking the binding geometry of the amide carbonyl oxygen[1][3].

-

Dipole Moment Reduction : The 1,3,4-oxadiazole ring possesses a much lower dipole moment (approx. 0.1 Debye) compared to an amide, which increases the molecule's lipophilicity and enhances passive membrane permeability and oral bioavailability[2].

Logical flow of 1,3,4-oxadiazole as an amide bioisostere overcoming metabolic liabilities.

Clinical Validation: FDA-Approved Therapeutics

The theoretical advantages of the 1,3,4-oxadiazole scaffold have been rigorously validated in the clinic. The moiety is not limited to a single therapeutic area; its privileged nature allows it to engage diverse targets, from viral integrases to tyrosine kinases[4][5].

Table 1: Key FDA-Approved and Clinical-Stage 1,3,4-Oxadiazole Drugs

| Drug Name | Therapeutic Area | Primary Target / Mechanism | Role of Oxadiazole Scaffold |

| Raltegravir | Antiviral (HIV) | HIV-1 Integrase Inhibitor | Metal chelation in the active site; structural rigidity[1][4]. |

| Zibotentan | Oncology | Endothelin Receptor Antagonist | Hydrogen bond acceptor; enhances metabolic stability[1][5]. |

| Nesapidil | Cardiovascular | Modulates lipophilicity for optimal receptor binding[4][5]. | |

| Furamizole | Antibacterial | Bacterial DNA synthesis | Enhances membrane penetration and target affinity[4][5]. |

| Tiodazosin | Antihypertensive | Bioisosteric replacement for improved half-life[4][5]. |

Synthetic Methodologies and Experimental Workflows

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is predominantly achieved via the cyclodehydration of N,N'-diacylhydrazines. While modern green chemistry approaches utilize reagents like Burgess reagent or XtalFluor-E, the conventional cyclodehydration using Phosphorus Oxychloride (

Step-by-step synthetic workflow for the cyclodehydration of diacylhydrazines.

Standard Operating Procedure: Synthesis via Cyclodehydration

As a Senior Application Scientist, it is critical to understand that experimental protocols must be self-validating. The following procedure includes built-in quality control checkpoints to ensure synthetic integrity.

Objective: Synthesis of a 2,5-disubstituted 1,3,4-oxadiazole from an acid hydrazide and a carboxylic acid.

Mechanistic Rationale:

Step-by-Step Protocol:

-

Coupling/Preparation: In a dry, round-bottom flask equipped with a reflux condenser, combine equimolar amounts (1.0 equiv) of the substituted acid hydrazide and the corresponding carboxylic acid (or acid chloride)[6][8].

-

Reagent Addition: Slowly add

(typically 5–10 mL per gram of reactant).-

Safety Checkpoint:

is highly reactive and moisture-sensitive; this step must be performed under an inert atmosphere in a fume hood.

-

-

Cyclodehydration: Heat the reaction mixture to reflux (approx. 100–110°C) for 5 to 7 hours[8]. The sustained heat provides the activation energy required for the dehydration and subsequent aromatization.

-

In-Process Validation (TLC): Monitor the reaction progress via Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., Ethyl Acetate/Hexane).

-

Validation Metric: The complete disappearance of the highly polar diacylhydrazine baseline spot indicates reaction completion[7].

-

-

Quenching & Neutralization: Cool the mixture to room temperature and carefully pour it over crushed ice.

-

Critical Causality: You must neutralize the highly acidic aqueous mixture with a saturated sodium bicarbonate (

) solution until the pH reaches ~7[6][8]. Failure to neutralize will result in acid-catalyzed ring opening (hydrolysis) of the newly formed oxadiazole. Neutralization also precipitates the crude product.

-

-

Purification: Filter the precipitated solid under a vacuum, wash thoroughly with cold distilled water to remove residual inorganic salts, and recrystallize from ethanol to achieve >95% purity[6][8].

Future Perspectives

The 1,3,4-oxadiazole scaffold continues to evolve. Current research is heavily focused on utilizing this privileged structure as a rigid linker in Proteolysis Targeting Chimeras (PROTACs) and dual-target inhibitors. Because it provides a predictable vector for substituents (at the 2 and 5 positions) while maintaining a flat, aromatic profile, it is an ideal spacer for bridging distinct pharmacophores without introducing unwanted conformational entropy.

References

-

Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. MDPI. Available at:[Link]

-

Therapeutic potential of oxadiazole or furadiazole containing compounds. PMC - NIH. Available at:[Link]

-

Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Open Medicinal Chemistry Journal. Available at:[Link]

-

An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. PMC - NIH. Available at:[Link]

-

1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. PMC - NIH. Available at:[Link]

-

Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC - NIH. Available at:[Link]

-

Ester and Amide Bioisosteres. Cambridge MedChem Consulting. Available at:[Link]

Sources

- 1. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 | MDPI [mdpi.com]

- 2. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ester and Amide Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 4. Therapeutic potential of oxadiazole or furadiazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 8. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

1,3,4-Oxadiazole-2-carbaldehyde: A Versatile Bioisostere and Electrophilic Hub in Medicinal Chemistry

Executive Summary

The optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties is a cornerstone of modern drug discovery. Carbonyl-containing functional groups, particularly amides and esters, are ubiquitous in bioactive molecules but often present severe metabolic liabilities due to rapid enzymatic hydrolysis[1]. The 1,3,4-oxadiazole ring has emerged as a privileged bioisostere for these moieties, offering enhanced metabolic stability while retaining critical hydrogen-bonding interactions[2]. Appending a 2-carbaldehyde group to this heterocycle creates 1,3,4-oxadiazole-2-carbaldehyde , a bifunctional scaffold that not only acts as a structural carbonyl mimic but also serves as an electrophilic warhead for targeted covalent inhibitors (TCIs) and a versatile hub for late-stage synthetic diversification[3].

Mechanistic Rationale: The Logic of Bioisosteric Replacement

Electronic and Steric Mimicry

The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms and one oxygen atom[2]. It serves as an excellent bioisostere for amides and esters because it mimics the planar geometry of the sp2-hybridized carbonyl carbon[4]. The nitrogen atoms in the oxadiazole ring act as potent hydrogen-bond acceptors, effectively replacing the carbonyl oxygen's role in engaging with target protein backbones[1].

Overcoming Metabolic Liabilities

Primary and secondary amides are highly susceptible to cleavage by amidases and proteases in vivo[5]. By replacing the hydrolysable C-N bond with a stable aromatic heterocycle, the 1,3,4-oxadiazole derivative bypasses proteolytic degradation, significantly extending the molecule's metabolic half-life[1]. Furthermore, the removal of the amide N-H hydrogen-bond donor reduces the topological polar surface area (TPSA), which generally lowers lipophilicity and improves passive membrane permeability[6].

Caption: Logical flow of bioisosteric replacement from amide to 1,3,4-oxadiazole.

Physicochemical Profiling: Amide vs. 1,3,4-Oxadiazole

To justify the experimental choice of scaffold hopping, we must quantify the physicochemical shifts. The following table summarizes the comparative advantages of the 1,3,4-oxadiazole bioisostere.

| Property | Primary/Secondary Amide | 1,3,4-Oxadiazole | Impact on Drug Design |

| Geometry | Planar (sp2) | Planar (Aromatic) | Maintains structural conformation and vector projection |

| H-Bond Donor | Yes (NH) | No | Decreases TPSA; increases membrane permeability |

| H-Bond Acceptor | Yes (C=O) | Yes (N, O) | Retains target binding affinity via alternative vectors |

| Metabolic Stability | Low (Protease susceptible) | High (Protease resistant) | Increases in vivo half-life and bioavailability |

| Dipole Moment | ~3.5 - 4.0 D | ~3.0 - 3.5 D | Maintains similar electrostatic profile for target docking |

The 2-Carbaldehyde Advantage: Covalent Warheads and Synthetic Hubs

While the 1,3,4-oxadiazole core stabilizes the molecule, the addition of the 2-carbaldehyde moiety (-CHO) introduces unique functionality. The oxadiazole ring is highly electron-deficient, which exerts a strong inductive electron-withdrawing effect on the adjacent aldehyde[3].

-

Reversible Covalent Inhibition : This heightened electrophilicity makes the 2-carbaldehyde an ideal "warhead." It can undergo rapid, reversible nucleophilic attack by catalytic serine or cysteine residues in target proteases, forming stable hemiacetals or hemithioacetals.

-

Late-Stage Diversification : The aldehyde is a prime handle for library generation. It can undergo reductive amination to yield secondary amines, or Wittig reactions to install complex aliphatic chains[7].

Self-Validating Experimental Protocols

Protocol A: Synthesis of 1,3,4-Oxadiazole-2-carbaldehyde via Cyclodehydration

Causality & Logic : The most reliable route to 1,3,4-oxadiazoles is the cyclodehydration of diacylhydrazines[8]. Using Burgess reagent instead of harsh dehydrating agents (like POCl3) prevents the degradation of sensitive functional groups[1]. To generate the carbaldehyde, an acetal-protected hydrazide is utilized, which is subsequently unmasked under mild acidic conditions.

Step-by-Step Methodology :

-

Amide Coupling : Dissolve the starting carboxylic acid (1.0 eq) and 2,2-dimethoxyacetohydrazide (1.1 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 4 hours.

-

Validation: Monitor by LC-MS until the carboxylic acid mass is fully consumed.

-

-

Cyclodehydration : Isolate the diacylhydrazine intermediate via aqueous workup (extract with EtOAc, wash with 5% LiCl to remove DMF). Resuspend the crude intermediate in anhydrous THF. Add Burgess reagent (1.5 eq) and heat to 70°C for 12 hours[1].

-

Deprotection : Cool the reaction to room temperature. Add 2M HCl in THF (1:1 v/v) and stir for 2 hours to hydrolyze the dimethyl acetal, revealing the 2-carbaldehyde.

-

Purification & Validation : Neutralize with saturated NaHCO3, extract with EtOAc, and purify via flash chromatography (silica gel).

-

Validation: Confirm the product via 1H NMR. The aldehyde proton will appear as a distinct singlet highly deshielded at approximately δ 9.8-10.0 ppm[9].

-

Caption: Step-by-step synthetic workflow for 1,3,4-oxadiazole-2-carbaldehyde derivatives.

Protocol B: Biochemical Validation of Reversible Covalent Inhibition

Causality & Logic : To prove that the 1,3,4-oxadiazole-2-carbaldehyde acts as a reversible covalent inhibitor, a "jump dilution" assay must be performed. If the inhibitor is reversible, the enzyme-inhibitor complex will dissociate upon massive dilution, restoring enzymatic activity.

Step-by-Step Methodology :

-

Enzyme Incubation : Incubate the target recombinant protease (10 nM) with the oxadiazole-carbaldehyde inhibitor at a concentration of 10× its estimated IC50 in assay buffer (HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20) for 60 minutes at 25°C.

-

Jump Dilution : Dilute the pre-incubated enzyme-inhibitor complex 100-fold into a reaction well containing the fluorogenic peptide substrate.

-

Kinetic Monitoring : Measure fluorescence continuously for 60 minutes.

-

Data Analysis : Plot the progress curve (Product vs. Time).

-

Validation: A linear recovery of fluorescence over time indicates the reversible dissociation of the hemithioacetal/hemiacetal bond. A flat line indicates irreversible binding or non-specific aggregation.

-

References

-

1,3,4-Oxadiazole - Encyclopedia.pub | encyclopedia.pub | 2

-

Review Article on Substituted 1,3,4-Oxadiazole Derivatives and their Biological Activities | derpharmachemica.com | 6

-

Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC | nih.gov | 1

-

Ester and Amide Bioisosteres - Cambridge MedChem Consulting | cambridgemedchemconsulting.com | 4

-

Bioisosteres that influence metabolism - Hypha Discovery Blogs | hyphadiscovery.com |5

-

Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives | openmedicinalchemistryjournal.com | 8

-

WO2018037223A1 - Antibiotic compounds - Google Patents | google.com | 9

-

5-Methyl-1,3,4-oxadiazole-2-carboxylic acid potassium salt | chemicalbook.com | 7

-

5-Methyl-1,3,4-oxadiazole-2-carbaldehyde - Fluorochem | fluorochem.co.uk | 3

Sources

- 1. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. Ester and Amide Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 5. hyphadiscovery.com [hyphadiscovery.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid potassium salt | 888504-28-7 [chemicalbook.com]

- 8. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 9. WO2018037223A1 - Antibiotic compounds - Google Patents [patents.google.com]

Advanced Synthetic Strategies for 1,3,4-Oxadiazole Scaffolds in Drug Discovery

Executive Summary

The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, serving as a robust bioisostere for carboxylic acids, esters, and carboxamides. Its planar, electron-deficient nature allows it to engage in unique

Strategic Value & Pharmacology

In drug design, the 1,3,4-oxadiazole ring is often deployed to optimize pharmacokinetic profiles.[3] It lowers lipophilicity relative to other heteroaromatics (like thiadiazoles) while maintaining high target affinity.[1][2]

Key Pharmaceutical Examples:

-

Raltegravir (Isentress): An HIV-1 integrase strand transfer inhibitor.[1][2][4] The 1,3,4-oxadiazole ring is critical for binding to the viral Mg

ions in the active site. -

Zibotentan (ZD4054): An endothelin A receptor antagonist developed for oncology.[1][2][4] The scaffold provides rigid spacing and metabolic resistance.[2]

Pathway A: Cyclodehydration of Diacylhydrazines (The POCl Route)

This is the "workhorse" method for generating 2,5-disubstituted 1,3,4-oxadiazoles. It involves the cyclization of 1,2-diacylhydrazines using a dehydrating agent. While harsh, it is unmatched for scalability and cost-effectiveness.[1][2]

Mechanistic Insight

The reaction proceeds via the activation of the carbonyl oxygen by the phosphoryl chloride, converting it into a good leaving group (imidoyl phosphate). This triggers an intramolecular nucleophilic attack by the adjacent amide nitrogen.[2]

Key Mechanistic Steps:

-

Activation: Nucleophilic attack of the carbonyl oxygen on the electrophilic phosphorus of POCl

. -

Imidoyl Formation: Elimination of a chloride ion creates an activated imidoyl phosphate intermediate.[2]

-

Cyclization: The second amide nitrogen attacks the activated carbon, closing the ring.

-

Aromatization: Elimination of the phosphate group and proton transfer yields the aromatic oxadiazole.

Validated Protocol

Target: Synthesis of 2,5-diphenyl-1,3,4-oxadiazole.

Safety: POCl

-

Preparation: In a dry 100 mL round-bottom flask, charge N,N'-dibenzoylhydrazine (10 mmol, 2.40 g).

-

Reagent Addition: Carefully add Phosphorus Oxychloride (POCl

) (15 mL) as both solvent and reagent.[1][2] -

Reaction: Reflux the mixture at 100–110°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3) until the starting material disappears.[2]

-

Quenching: Cool the reaction mixture to room temperature. Slowly pour the viscous oil onto 200 g of crushed ice with vigorous stirring. Caution: Exothermic hydrolysis.[1][2]

-

Isolation: Neutralize the aqueous suspension with solid NaHCO

to pH 7–8. The product will precipitate as a white solid.[2] -

Purification: Filter the solid, wash with cold water (3 x 50 mL), and recrystallize from ethanol to obtain needle-like crystals.

Pathway B: Oxidative Cyclization of N-Acylhydrazones (The Iodine Route)

This pathway allows for the synthesis of oxadiazoles from aldehydes and hydrazides via an intermediate acylhydrazone.[1][2] It is milder than the POCl

Mechanistic Insight

The reaction utilizes molecular iodine as a mild oxidant.[2] The mechanism involves the iodination of the hydrazone nitrogen, followed by base-assisted elimination to form a diaza-intermediate or direct oxidative closure.[1][2]

Key Mechanistic Steps:

-

Iodination: Electrophilic iodination of the hydrazone -NH- group.[1][2]

-

Activation: The N-I bond polarizes the system, making the imine carbon highly electrophilic.

-

Cyclization: Intramolecular attack of the carbonyl oxygen onto the imine carbon.[2]

-

Oxidation: Elimination of HI (neutralized by base) restores aromaticity.[2]

Validated Protocol

Target: One-pot synthesis of 2-(4-chlorophenyl)-5-phenyl-1,3,4-oxadiazole.

-

Condensation: In a flask, mix Benzohydrazide (1 mmol) and 4-Chlorobenzaldehyde (1 mmol) in Ethanol (10 mL). Stir at RT for 30 mins to form the acylhydrazone (often precipitates).

-

Oxidation: Add Iodine (I

) (1.2 mmol) and Potassium Carbonate (K -

Reaction: Heat the mixture to 60–70°C for 2–4 hours. The dark color of iodine will fade as it is consumed.

-

Work-up: Cool to RT. Add aqueous Sodium Thiosulfate (10% soln) to quench unreacted iodine.[1][2]

-

Extraction: Extract with Ethyl Acetate (3 x 15 mL). Wash organic layer with brine, dry over Na

SO -

Purification: Silica gel column chromatography (Hexane/EtOAc gradient).

Modern & Green Synthetic Approaches

Modern drug discovery demands methods that minimize toxic waste.[1][2] Below is a comparison of emerging technologies against classical routes.

Comparative Analysis of Methodologies

| Parameter | Classical (POCl | Oxidative (I | Microwave-Assisted | Burgess Reagent |

| Reaction Time | 4–8 Hours | 2–4 Hours | 10–20 Minutes | 1–2 Hours |

| Temperature | >100°C (Reflux) | 60–80°C | 100–150°C (MW) | 50–80°C |

| Yield | High (85-95%) | Good (70-85%) | Excellent (90-98%) | Good (75-90%) |

| Atom Economy | Low (PO | Moderate | High | Moderate |

| Green Status | Poor (Corrosive) | Good (Metal-free) | Excellent | Moderate |

The Burgess Reagent Route

For sensitive substrates where acid/heat must be avoided, the Burgess reagent (methyl N-(triethylammoniumsulfonyl)carbamate) offers a mild cyclodehydration pathway under neutral conditions.[1][2]

Protocol:

Dissolve the 1,2-diacylhydrazine in anhydrous THF. Add Burgess reagent (2.0 equiv) and heat to 50°C for 1 hour. Flash chromatography yields the pure oxadiazole.[2] This method is particularly useful for synthesizing chiral oxadiazoles where racemization is a risk with POCl

References

-

Vertex Pharmaceuticals. (2021).[1][2] Significance of 1,3,4-Oxadiazole Containing Compounds in New Drug Development. National Institutes of Health.[2] Link

-

Merck & Co. (2007).[1][2] Raltegravir (Isentress) Prescribing Information. FDA Access Data. Link

-

Guin, S., et al. (2011).[2][5] Stoichiometric molecular iodine mediates a practical and transition-metal-free oxidative cyclization of acylhydrazones into 1,3,4-oxadiazoles. Organic Letters. Link[1][2]

-

Li, X., et al. (2013).[2][5] Recent Advances in the Synthesis of 1,3,4-Oxadiazoles. Chemical Reviews. Link[1][2]

-

Bostrom, J., et al. (2012).[2] Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry. Link[1][2]

Sources

- 1. Raltegravir | C20H21FN6O5 | CID 54671008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Raltegravir - Wikipedia [en.wikipedia.org]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. Conversion of raltegravir carrying a 1,3,4-oxadiazole ring to a hydrolysis product upon pH changes decreases its antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]

In Silico ADMET Prediction for 1,3,4-Oxadiazole Compounds: A Technical Guide for Lead Optimization

Executive Summary

The 1,3,4-oxadiazole heterocycle is a privileged pharmacophore in medicinal chemistry, widely deployed as a bioisostere for amides and esters to enhance metabolic stability and target affinity. However, integrating this electron-rich, heteroatom-dense ring fundamentally alters a molecule's physicochemical landscape, frequently introducing unforeseen pharmacokinetic bottlenecks. As a Senior Application Scientist, I have observed that relying on late-stage in vivo testing to uncover these liabilities is an archaic and financially ruinous strategy[1]([Link]). Today, high-throughput in silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) modeling serves as the foundational gatekeeper of rational drug design, drastically reducing attrition rates by filtering out inherently flawed compounds before physical synthesis begins[2]([Link]).

This whitepaper outlines a self-validating, causality-driven computational framework specifically tailored for profiling 1,3,4-oxadiazole derivatives.

The Rationale: Causality in Computational Choices

In computational drug discovery, we do not blindly execute algorithms; we interrogate specific parameters based on structural causality. For 1,3,4-oxadiazoles, the predictive focus must center on the unique electronic properties of the ring:

-

Lipophilicity (LogP) vs. Aqueous Solubility (LogS): The oxadiazole core is relatively polar. However, to achieve target affinity (e.g., against EGFR or bacterial enzymes), it is often flanked by bulky, hydrophobic aromatic substituents like benzothiazole or benzimidazole[3]([Link]. This drives up LogP, improving cell membrane permeability but risking precipitation in aqueous physiological environments. We strictly monitor the LogP/LogS ratio to ensure oral bioavailability.

-

Topological Polar Surface Area (TPSA) & BBB Permeability: The two nitrogen atoms and one oxygen atom in the 1,3,4-oxadiazole ring act as strong hydrogen bond acceptors (HBAs). If central nervous system (CNS) penetration is required, TPSA must be restricted (< 90 Ų). Conversely, if the target is peripheral (e.g., α-amylase in the gut[4]([Link])), we intentionally design derivatives with higher TPSA to prevent neurological off-target effects.

-

CYP450 Coordination: The lone electron pairs on the oxadiazole nitrogens can coordinate directly with the heme iron of Cytochrome P450 enzymes (particularly CYP3A4). In silico metabolic mapping is critical to predict whether a derivative will act as a competitive inhibitor, potentially causing severe drug-drug interactions (DDIs)[2]([Link]).

End-to-End In Silico ADMET Workflow

The following diagram illustrates the logical progression of our computational pipeline.

Figure 1: High-throughput in silico ADMET workflow for 1,3,4-oxadiazole screening.

Step-by-Step Methodology: Predictive Profiling Protocol

To ensure scientific integrity, this protocol operates as a self-validating system . Every computational run must include a known clinical standard to normalize predictive scoring and eliminate algorithmic bias.

Step 1: Ligand Preparation & Conformational Optimization

-

Generate canonical SMILES strings for the designed 1,3,4-oxadiazole library.

-

Deploy Quantum Mechanics (DFT at B3LYP/6-31G* level) or Molecular Mechanics (MMFF94) to generate the lowest-energy 3D conformers.

-

Self-Validation Checkpoint: Include a reference drug relevant to the target (e.g., Amoxicillin for antibacterials[3]([Link]) or Acarbose for anti-diabetics[4]([Link])) in the input dataset.

Step 2: Physicochemical Profiling

-

Input the optimized structures into predictive engines (e.g., SwissADME, pkCSM).

-

Calculate Molecular Weight (MW), LogP, H-bond donors (HBD), and H-bond acceptors (HBA).

-

Decision Gate: Filter out compounds violating more than one of Lipinski's Rule of Five or Veber's Rules (Rotatable bonds ≤ 10, TPSA ≤ 140 Ų).

Step 3: Pharmacokinetic Mapping (Absorption & Distribution)

-

Predict Caco-2 cell permeability to estimate human intestinal absorption (HIA).

-

Calculate the volume of distribution (Vd) and blood-brain barrier (logBB) penetrance.

-

Decision Gate: For oral formulations, prioritize candidates demonstrating >70% in silico absorption[3]([Link]).

Step 4: Metabolic Stability & Toxicity Screening

-

Run predictive classification models for major CYP isoform inhibition (CYP1A2, CYP2C9, CYP2D6, CYP3A4).

-

Execute toxicity screens targeting AMES mutagenicity, hepatotoxicity (DILI), and hERG potassium channel affinity.

-

Decision Gate: Flag any compound showing high hERG affinity. The planar, aromatic nature of substituted oxadiazoles can intercalate with hERG, leading to lethal cardiotoxicity (QT prolongation). These hits must be routed back for structural modification (e.g., introducing sp3 carbon disruption).

Quantitative Benchmarking: ADMET Data Presentation

By applying the above workflow, researchers have successfully identified highly bioavailable 1,3,4-oxadiazole candidates across multiple therapeutic areas. The table below summarizes benchmark in silico and in vitro data from recent literature, serving as a comparative baseline for new screening campaigns.

| Compound Class / Target | Representative Derivative | Key In Silico ADMET & Pharmacokinetic Findings | Reference |

| Antibacterial (Gram +ve) | 2-hydroxy benzothiazole-1,3,4-oxadiazole (Cmpd 14) | Intestinal Absorption: 86.77%; Zero Lipinski violations; High oral bioavailability. | [3]([Link]) |

| α-Amylase Inhibitor (Anti-diabetic) | SC2 & SC8 | Favorable drug-likeness; High GI absorption; Strong target binding affinity (-10.1 kcal/mol). | [4]([Link]) |

| EGFR Inhibitor (Anticancer) | S10 & S23 | Acceptable preADMET profile; Exceptional docking scores (-148.27 kcal/mol) vs standard Afatinib. | [5]([Link]) |

| Thiazolidinedione Hybrid (Anti-diabetic) | 5a, 5b, 5j | Good oral bioavailability; High structural stability confirmed via MMGBSA & MD simulations. | [6]([Link]) |

Mechanistic Pathway: Metabolic Stability & Clearance

Understanding the metabolic fate of 1,3,4-oxadiazoles is crucial. While the ring itself is highly resistant to hydrolysis and enzymatic degradation, the substituents attached to the C2 and C5 positions are prime targets for Phase I oxidation by hepatic enzymes.

Figure 2: CYP450-mediated metabolic pathway and clearance of 1,3,4-oxadiazoles.

If an in silico model predicts the formation of reactive intermediates (such as epoxides or quinones) during CYP-mediated metabolism, the candidate poses a severe hepatotoxicity risk and must be deprioritized.

Conclusion

In silico ADMET prediction has fundamentally revolutionized the pipeline for 1,3,4-oxadiazole drug discovery[1]([Link]). By understanding the causality behind computational metrics—such as the oxadiazole ring's direct impact on TPSA, LogP, and CYP coordination—researchers can rationally design out toxicity while preserving the pharmacophore's potent efficacy. Implementing a self-validating computational workflow ensures that only candidates with the highest probability of clinical success transition into costly in vitro and in vivo testing phases.

References

-

[2] Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery. URL:[Link]

-

[1] Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. DrugPatentWatch. URL:[Link]

-

[3] In silico ADME predictions and in vitro antibacterial evaluation of 2-hydroxy benzothiazole-based 1,3,4-oxadiazole derivatives. PubMed Central (PMC). URL:[Link]

-

[4] Exploring 1,3,4-Oxadiazole Derivatives as Potent α-Amylase Inhibitors: Design, Synthesis, and Biological Evaluation. Buketov State University. URL:[Link]

-

[7] In-silico ADME prediction and molecular docking study of novel benzimidazole-1,3,4-oxadiazole derivatives as CYP51 inhibitors for antimicrobial activity. Journal of Applied Pharmaceutical Research. URL:[Link]

-

[5] Oxadiazole Derivatives As Potential Egfr Protein Kinase Inhibitors: Prediction Of In-silico Admet Properties And Molecular Docking Study. International Journal of Advanced Research. URL:[Link]

-

[6] Novel hybrids of thiazolidinedione-1,3,4-oxadiazole derivatives: synthesis, molecular docking, MD simulations, ADMET study, in vitro, and in vivo anti-diabetic assessment. RSC Advances. URL:[Link]

Sources

- 1. drugpatentwatch.com [drugpatentwatch.com]

- 2. tandfonline.com [tandfonline.com]

- 3. In silico ADME predictions and in vitro antibacterial evaluation of 2-hydroxy benzothiazole-based 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring 1,3,4-Oxadiazole Derivatives as Potent α-Amylase Inhibitors: Design, Synthesis, and Biological Evaluation | EURASIAN JOURNAL OF CHEMISTRY [ejc.buketov.edu.kz]

- 5. Oxadiazole Derivatives As Potential Egfr Protein Kinase Inhibitors: Prediction Of In-silico Admet Properties And Molecular Docking Study [journalijar.com]

- 6. Novel hybrids of thiazolidinedione-1,3,4-oxadiazole derivatives: synthesis, molecular docking, MD simulations, ADMET study, in vitro, and in vivo anti-diabetic assessment - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. In-silico ADME prediction and molecular docking study of novel benzimidazole-1,3,4-oxadiazole derivatives as CYP51 inhibitors for antimicrobial activity | Journal of Applied Pharmaceutical Research [japtronline.com]

Quantum Chemical Calculations for 1,3,4-Oxadiazole Stability

Content Type: Technical Whitepaper Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Scientists

Executive Summary

The 1,3,4-oxadiazole scaffold is a privileged pharmacophore in medicinal chemistry, valued for its ability to act as a bioisostere for carboxylic acids, esters, and amides.[1] Its stability profile is superior to its isomers (1,2,4-, 1,2,3-, and 1,2,5-oxadiazole), making it a preferred candidate for drug development (e.g., Raltegravir, Zibotentan).

This guide provides a rigorous computational framework for assessing the thermodynamic and kinetic stability of 1,3,4-oxadiazole derivatives. It synthesizes density functional theory (DFT) protocols with experimental validation strategies, focusing on aromaticity, frontier molecular orbital (FMO) analysis, and hydrolytic degradation pathways.

Part 1: Theoretical Framework & Computational Protocol

To achieve high-fidelity predictions of stability, the choice of functional and basis set must balance computational cost with accuracy, particularly for heterocyclic aromaticity and charge transfer excitations.

Level of Theory[2][3]

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the industry standard for ground-state geometry optimizations of organic heterocycles. For analyzing non-covalent interactions (e.g., in crystal packing or protein binding), M06-2X or ωB97X-D are recommended to account for dispersion forces.

-

Basis Set: 6-311++G(d,p) is the minimum recommended basis set. The diffuse functions (++) are critical for accurately modeling the lone pairs on the oxygen and nitrogen atoms, which dictate the scaffold's basicity and nucleophilicity.

-

Solvent Model: PCM (Polarizable Continuum Model) or SMD (Solvation Model based on Density) should be employed to simulate physiological conditions (Water,

) or assay environments (DMSO,

Computational Workflow

The following workflow ensures a self-validating assessment of stability:

Figure 1: Standard computational workflow for assessing oxadiazole stability. Note the feedback loop for imaginary frequencies ensuring true minima.

Part 2: Thermodynamic Stability & Aromaticity

Isomeric Stability Hierarchy

Among the four oxadiazole isomers, the 1,3,4-isomer is thermodynamically the most stable. This is attributed to its symmetry and efficient electron delocalization.

| Isomer | Relative Energy ( | Stability Status |

| 1,3,4-Oxadiazole | 0.0 | Most Stable |

| 1,2,4-Oxadiazole | +8.6 | Stable (Less aromatic) |

| 1,2,3-Oxadiazole | +21.3 | Unstable (Diazoketone tautomer) |

| 1,2,5-Oxadiazole | +40.6 | Stable (Furazan, ring strain) |

Data synthesized from Karimi et al. (2016) and standard heterocyclic chemistry references.

Aromaticity Indices

Aromaticity is the primary driver of the ring's resistance to oxidative degradation.

-

NICS (Nucleus-Independent Chemical Shift): A negative NICS(0) value indicates aromaticity. 1,3,4-oxadiazole typically exhibits NICS(0) values around -12 to -14 ppm , confirming significant aromatic character, though less than benzene (-9.7 ppm, note: magnitude varies by method, but negative sign is key).

-

HOMA (Harmonic Oscillator Model of Aromaticity): Measures geometric bond length alternation. Values close to 1.0 indicate perfect aromaticity. 1,3,4-oxadiazoles generally score lower than benzene due to the electronegativity difference between O and N, which induces some bond localization.

Part 3: Kinetic Stability & Reactivity

Kinetic stability refers to the molecule's resistance to chemical reactions (e.g., hydrolysis, reduction). This is best quantified by the HOMO-LUMO gap (

Frontier Molecular Orbital (FMO) Analysis

A large

-

Typical Gap: 1,3,4-oxadiazole derivatives often show gaps in the range of 4.0 – 5.0 eV .

-

Implication: High chemical hardness (

) correlates with high thermal stability and resistance to metabolic degradation by cytochrome P450 enzymes, unless specific metabolically labile substituents are present.

Global Reactivity Descriptors

Using Koopmans' theorem, we calculate:

-

Chemical Hardness (

): -

Chemical Potential (

): -

Electrophilicity Index (

):

Where

Interpretation: A higher

Part 4: Chemical Reactivity & Degradation Mechanisms

Understanding how the ring degrades is crucial for predicting shelf-life and metabolic fate.

Tautomerism: The Thione vs. Thiol Case

For 1,3,4-oxadiazole-2-thiol derivatives, stability is dictated by tautomerism.

-

Observation: DFT calculations (B3LYP/6-311++G**) and X-ray data confirm that the thione (NH-C=S) form is more stable than the thiol (N=C-SH) form by approximately 4-5 kcal/mol in the gas phase and solution.

-

Causality: The thione form preserves the amide-like resonance, which is energetically favorable despite the loss of full ring aromaticity.

Hydrolytic Ring Opening

The primary decomposition pathway is acid- or base-catalyzed hydrolysis, leading to the formation of hydrazides. This reaction is generally slow for 1,3,4-oxadiazoles compared to 1,2,4-oxadiazoles but can occur under harsh conditions or enzymatic catalysis (e.g., HDAC6).

Figure 2: Acid-catalyzed hydrolysis mechanism. The rate-determining step is typically the nucleophilic attack of water on the protonated intermediate.

Part 5: Experimental Validation Protocol

Computational predictions must be anchored in experimental reality.

-

NMR Correlation: Compare calculated GIAO (Gauge-Independent Atomic Orbital) NMR shifts with experimental

and -

X-Ray Crystallography: Validate bond lengths. For 1,3,4-oxadiazole:

-

bond

-

bond

-

bond

-

Deviation > 0.02

suggests incorrect functional or packing effects.

-

bond

-

Thermal Analysis (TGA/DSC): Verify the high thermal stability predicted by the large HOMO-LUMO gap. 1,3,4-oxadiazoles often exhibit melting points

without decomposition.

References

-

Karimi, M. (2016). Investigation of the Stability of Oxadiazole and Their Analogs Using Quantum Mechanics Computation. Computational Chemistry, 4, 11-16. Link

-

Bala, S., et al. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. The Scientific World Journal. Link

-

Dhumal, S. T., et al. (2021). Molecular Structure, FT-IR Spectra, MEP and HOMO-LUMO Investigation of 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole Using DFT Theory Calculations. Advanced Journal of Chemistry, Section A. Link

-

Porter, N. J., et al. (2018). Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6). ACS Chemical Biology. Link

-

Somani, R. R., & Shirodkar, P. Y. (2009). Oxadiazoles: A biologically important heterocycle.[2][3][4][5] Digest Journal of Nanomaterials and Biostructures. Link

Sources

- 1. scielo.br [scielo.br]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 4. Exploring 1,3,4-oxadiazolyl sulfide derivatives as antidiabetic candidates: synthesis, antioxidant activity, SAR-study, molecular docking, and DFT-insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

Tautomerism in 5-Substituted-1,3,4-Oxadiazole-2-thiols: A Comprehensive Technical Guide

Executive Summary

The 1,3,4-oxadiazole core is a highly privileged scaffold in medicinal chemistry, frequently embedded in antibacterial, antifungal, and anticancer agents[1]. When substituted at the 2-position with a sulfur atom, the molecule exhibits a critical structural phenomenon: thiol-thione tautomerism. Understanding and controlling this prototropic equilibrium is paramount for drug development professionals, as the tautomeric state directly dictates the molecule's solubility, receptor-binding modalities, and chemical reactivity[2]. This whitepaper provides an in-depth mechanistic analysis, analytical workflows for tautomer discrimination, and self-validating synthetic protocols for 5-substituted-1,3,4-oxadiazole-2-thiols.

The Mechanistic Basis of Thiol-Thione Tautomerism

The 1,3,4-oxadiazole-2-thiol scaffold exists in a dynamic equilibrium with its 1,3,4-oxadiazoline-2-thione counterpart[3]. This tautomerization involves the migration of a proton between the exocyclic sulfur atom and the endocyclic nitrogen at position 3 (N3).

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) consistently demonstrate that the thione form is thermodynamically favored in both the solid state and polar protic solutions[4].

The Causality of Tautomeric Preference:

-

Solid State: The thione form dominates due to a robust intermolecular hydrogen bonding network (N-H···S=C) that stabilizes the crystal lattice[4].

-

Solution State: In polar solvents, the thione form is favored due to its higher dipole moment, which is more effectively solvated by polar media[4]. Conversely, the thiol form—which benefits from the full aromaticity of the 1,3,4-oxadiazole ring—can be observed in the gas phase or non-polar aprotic solvents where solvation effects are minimized.

Fig 1: Prototropic tautomeric equilibrium of 1,3,4-oxadiazole-2-thiols.

Analytical Workflows for Tautomer Discrimination

Discriminating between the thiol and thione tautomers requires orthogonal analytical techniques to prevent structural mischaracterization during lead optimization.

-

FT-IR Spectroscopy: The solid-state IR spectrum is a primary diagnostic tool. The dominance of the thione form is evidenced by the presence of a strong C=S stretching vibration at 1250–1270 cm⁻¹ and an N-H stretch at 3100–3360 cm⁻¹[3]. If the thiol form were present, a weak S-H stretching band would appear around 2500–2600 cm⁻¹, which is characteristically absent in most solid-state samples of these derivatives[5].

-

NMR Spectroscopy: Multinuclear NMR provides definitive structural proof in solution. In ¹³C NMR, the thiocarbonyl carbon (C=S) of the thione tautomer is highly deshielded, resonating at approximately 177–179 ppm. In contrast, the C-S carbon of the thiol form appears upfield at ~160–165 ppm[4]. In ¹H NMR (using DMSO-d₆), the N-H proton appears as a highly deshielded singlet between 11.8 and 14.0 ppm, confirming the thione structure in polar solvents[3].

Quantitative Spectroscopic Markers

The following table summarizes the definitive analytical markers used to assign the tautomeric state.

| Analytical Method | 1,3,4-Oxadiazole-2-thiol (Thiol Form) | 1,3,4-Oxadiazoline-2-thione (Thione Form) |

| IR Spectroscopy | S-H stretch: 2500–2600 cm⁻¹ | N-H stretch: 3100–3360 cm⁻¹ |

| C=N stretch: 1600–1650 cm⁻¹ | C=S stretch: 1250–1270 cm⁻¹ | |

| ¹H NMR (DMSO-d₆) | S-H proton: ~13.5–14.5 ppm | N-H proton: ~11.8–14.0 ppm |

| ¹³C NMR (DMSO-d₆) | C2 (C-S): ~160–165 ppm | C2 (C=S): ~177–179 ppm |

| UV-Vis | ~250–260 nm (π → π* transition) | ~280–300 nm (n → π* transition) |

Self-Validating Synthetic Protocol

The most robust approach to synthesizing this scaffold involves the base-catalyzed cyclization of an acylhydrazide with carbon disulfide (CS₂)[1],[6]. The following protocol is designed as a self-validating system to ensure high purity and correct tautomeric isolation.

Step-by-Step Methodology

Step 1: Formation of the Dithiocarbazate Intermediate

-

Procedure: Dissolve 10 mmol of the target aromatic acid hydrazide (e.g., 3-nitrobenzhydrazide) and 10 mmol of potassium hydroxide (KOH) in 30 mL of absolute ethanol. Stir until homogeneous, then add 15 mmol of carbon disulfide (CS₂) dropwise at 0–5 °C.

-

Causality: KOH serves a dual purpose: it deprotonates the terminal amine of the hydrazide to enhance its nucleophilicity and neutralizes the resulting dithiocarbamic acid to form a stable, soluble potassium dithiocarbazate salt. The low temperature prevents the highly volatile CS₂ from evaporating and controls the exothermic nucleophilic attack.

Step 2: Intramolecular Cyclization

-

Procedure: Heat the reaction mixture to reflux (70–80 °C) for 6–8 hours until the evolution of hydrogen sulfide (H₂S) gas ceases (monitored via lead acetate paper).

-

Causality: Thermal energy drives the intramolecular nucleophilic attack of the oxygen atom onto the thiocarbonyl carbon, forming the five-membered ring while expelling H₂S as a thermodynamic sink, pushing the equilibrium toward the cyclic product[2].

Step 3: Acidification and Precipitation

-

Procedure: Cool the mixture to room temperature, pour it over crushed ice, and acidify to pH 3–4 using dilute hydrochloric acid (HCl). Filter the resulting precipitate, wash with cold distilled water, and recrystallize from an ethanol-water mixture.

-

Causality: The product exists as a soluble potassium thiolate salt in the basic medium. Acidification protonates the intermediate, neutralizing the molecule and drastically reducing its aqueous solubility, triggering precipitation[6].

Step 4: Self-Validation

-

Procedure: Perform a rapid FT-IR scan of the dried solid.

-

Validation Logic: The appearance of a C=S peak (~1260 cm⁻¹) and the absence of an S-H peak (~2550 cm⁻¹) instantly validates that the cyclization was successful and the product has crystallized in the thermodynamically stable thione form[3].

Fig 2: Step-by-step synthetic workflow and cyclization mechanism.

Reactivity and Implications in Drug Development

The tautomeric state heavily dictates the reactivity profile and binding kinetics of 1,3,4-oxadiazole-2-thiols in biological systems.

-

Regioselective Alkylation: When subjected to alkylating agents (e.g., alkyl halides) during lead optimization, the reaction predominantly yields S-alkylated products (thioethers) rather than N-alkylated products[1]. Causality: Although the thione form (with the proton on nitrogen) predominates at equilibrium, the exocyclic sulfur atom is a much "softer" nucleophile with higher polarizability. According to Hard-Soft Acid-Base (HSAB) theory, the soft sulfur preferentially attacks the soft electrophilic carbon of the alkyl halide.

-

Pharmacophore Modeling: In drug design, the 1,3,4-oxadiazole-2-thione core acts as a versatile pharmacophore[2]. The N-H group serves as a potent hydrogen bond donor, while the C=S group acts as a hydrogen bond acceptor. This dual capacity is critical for anchoring the molecule within the active sites of target enzymes, such as in the inhibition of bacterial topoisomerases or fungal cytochrome P450s[5].

References

1.[1] Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 Source: nih.gov (PMC) URL:1

2.[4] Experimental and theoretical spectroscopic study of thione-thiol tautomerism of new hybrides Source: lp.edu.ua URL:4

3.[2] Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade Source: mdpi.com URL:2

4.[6] 5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-thiol Source: benchchem.com URL:6

5.[5] 1,3,4-Oxadiazole, 1,3,4-thiadiazole and 1,2,4-triazole derivatives as potential antibacterial agents Source: arabjchem.org URL:5

6.[3] 5-Furan-2yl[1,3,4]oxadiazole-2-thiol, 5-Furan-2yl-4H[1,2,4] triazole-3-thiol and Their Thiol-Thione Tautomerism Source: mdpi.com URL:3

Sources

- 1. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. science2016.lp.edu.ua [science2016.lp.edu.ua]

- 5. 1,3,4-Oxadiazole, 1,3,4-thiadiazole and 1,2,4-triazole derivatives as potential antibacterial agents - Arabian Journal of Chemistry [arabjchem.org]

- 6. 5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-thiol|CAS 41421-07-2 [benchchem.com]

The 1,3,4-Oxadiazole Scaffold: From Synthetic Curiosity to Clinical Vitality

The following technical guide is structured to provide an authoritative, deep-dive analysis of the 1,3,4-oxadiazole scaffold, tailored for a professional audience in drug discovery and organic synthesis.

A Technical Guide on the History, Synthesis, and Pharmacological Application of a Privileged Structure

Executive Summary

The 1,3,4-oxadiazole ring is a five-membered heterocyclic motif that has evolved from a 19th-century chemical curiosity into a cornerstone of modern medicinal chemistry. Distinguished by its high thermal stability and electron-deficient nature, it serves as a critical bioisostere for carboxylic acids, esters, and amides . Its ability to participate in hydrogen bonding while resisting metabolic hydrolysis makes it invaluable for optimizing the pharmacokinetic (PK) profiles of drug candidates. This guide analyzes the scaffold's historical genesis, provides a validated modern synthetic protocol, and examines its role in FDA-approved therapeutics like Raltegravir .

Historical Genesis: The "Oxybiazole" Era

The discovery of oxadiazoles dates back to the late 19th century, a golden era for heterocyclic chemistry. While Tiemann and Krüger are credited with the first synthesis of the isomeric 1,2,4-oxadiazole in 1884, the 1,3,4-isomer (historically termed "oxybiazole" or "biazole") emerged slightly later through the work of Robert Stollé and Guido Pellizzari .

-

1899 (The Stollé Breakthrough): Robert Stollé established the most enduring synthetic route—the dehydration of 1,2-diacylhydrazines. His early work involved heating

-diacylhydrazines with dehydrating agents like phosphorus pentoxide ( -

The Shift to Pharma: For decades, 1,3,4-oxadiazoles were primarily utilized in the dye industry, photography, and agriculture (as herbicides). It was not until the mid-20th century that their potential as non-hydrolyzable amide surrogates was recognized in drug design, culminating in the development of HIV integrase inhibitors in the 2000s.

Visualizing the Timeline

Figure 1: Evolutionary timeline of the 1,3,4-oxadiazole scaffold from discovery to clinical application.

Synthetic Architecture: Protocols and Mechanisms

The Evolution of Synthesis

Classically, the synthesis involved harsh dehydration conditions (e.g.,

Validated Protocol: Iodine-Mediated Oxidative Cyclization

This protocol is selected for its operational simplicity, metal-free conditions, and high functional group tolerance (e.g., compatible with Boc-protected amines).